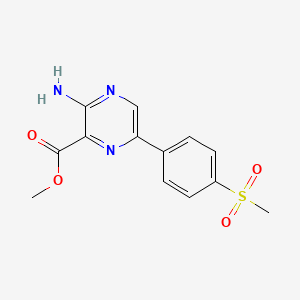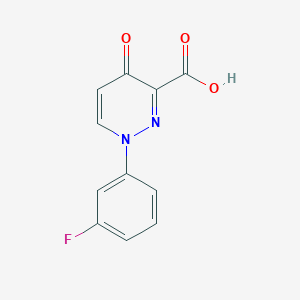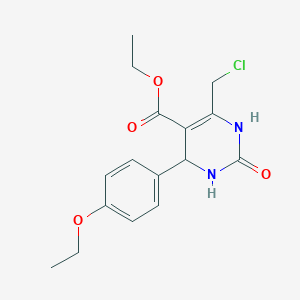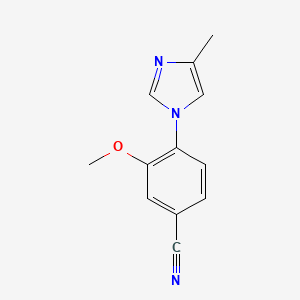![molecular formula C9H8ClN3O2 B1393268 4-氯-5H-吡咯并[3,2-d]嘧啶-7-羧酸乙酯 CAS No. 853058-42-1](/img/structure/B1393268.png)
4-氯-5H-吡咯并[3,2-d]嘧啶-7-羧酸乙酯
概述
描述
科学研究应用
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biology: The compound is studied for its potential antibacterial and antitumor activities.
Materials Science: It is used in the synthesis of advanced materials with unique properties.
安全和危害
The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .
作用机制
Target of Action
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a purine analog . Its primary targets are the enzymes DNA gyrase and RNA polymerase . DNA gyrase is involved in the unwinding of DNA, which is crucial for DNA replication and transcription. RNA polymerase is responsible for synthesizing RNA from a DNA template.
Mode of Action
This compound binds to DNA gyrase, preventing it from breaking down bacterial DNA . It also has the ability to bind to RNA polymerase , which may inhibit the synthesis of RNA and, subsequently, protein synthesis.
Biochemical Pathways
The binding of Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate to DNA gyrase and RNA polymerase disrupts the normal functioning of these enzymes, leading to the inhibition of DNA replication and RNA synthesis . This results in the cessation of bacterial growth and replication.
Result of Action
The molecular and cellular effects of Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate’s action include the inhibition of bacterial DNA replication and RNA synthesis . This leads to the cessation of bacterial growth and replication, making it potentially useful as an antimicrobial agent.
生化分析
Biochemical Properties
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes such as DNA gyrase and RNA polymerase, inhibiting their activity. This inhibition prevents the breakdown of bacterial DNA and RNA, showcasing its potential as an antibacterial agent . Additionally, it has been observed to bind with other biomolecules, affecting their function and stability.
Cellular Effects
The effects of Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has shown cytotoxic effects against cancer cell lines, inducing cell cycle arrest and apoptosis . This compound’s impact on gene expression and metabolic pathways further underscores its potential in therapeutic applications.
Molecular Mechanism
At the molecular level, Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes like DNA gyrase and RNA polymerase by binding to their active sites, preventing their normal function . This inhibition leads to the disruption of DNA and RNA synthesis, which is crucial for bacterial survival. Additionally, it can induce changes in gene expression, contributing to its cytotoxic effects on cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate change over time. The compound exhibits stability under normal temperature and humidity conditions but may degrade in the presence of strong acids or alkalis . Long-term studies have shown that it can maintain its activity over extended periods, although its efficacy may decrease due to gradual degradation.
Dosage Effects in Animal Models
The effects of Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate vary with different dosages in animal models. At lower doses, it exhibits antibacterial and cytotoxic activities without significant adverse effects. At higher doses, toxic effects such as organ damage and metabolic disturbances have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to inhibit DNA gyrase and RNA polymerase affects the synthesis of nucleic acids, which are essential for cellular metabolism . This interaction underscores its potential in modulating metabolic pathways for therapeutic purposes.
Transport and Distribution
Within cells and tissues, Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in target cells . The compound’s solubility in organic solvents like ethanol and methanol facilitates its distribution in biological systems .
Subcellular Localization
The subcellular localization of Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, enhancing its therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate typically involves the reaction of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine with ethyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond . The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate involve large-scale synthesis using automated reactors and continuous flow systems . These methods ensure high yield and purity of the compound, making it suitable for commercial applications .
化学反应分析
Types of Reactions
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate, which can be further utilized in different applications .
相似化合物的比较
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate can be compared with other similar compounds, such as:
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine: This compound shares a similar core structure but lacks the ethyl ester group, which may affect its reactivity and applications.
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate: This compound has a different substitution pattern on the pyrimidine ring, leading to variations in its chemical and biological properties.
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate stands out due to its unique combination of structural features, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)5-3-11-7-6(5)12-4-13-8(7)10/h3-4,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYXGAURZSGDON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680911 | |
| Record name | Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853058-42-1 | |
| Record name | 5H-Pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, 4-chloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=853058-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1393190.png)
![8-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1393192.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1393194.png)
amino}thiophene-2-carboxylic acid](/img/structure/B1393196.png)
![3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393197.png)
![(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid](/img/structure/B1393198.png)

![5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione](/img/structure/B1393202.png)
![6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine](/img/structure/B1393204.png)

![5-(1H-pyrrol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1393207.png)
![N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393208.png)
